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Compound of Interest

Compound Name: cyclohexanesulfinyl chloride

CAS No.: 41719-04-4

Cat. No.: B6165927 Get Quote

Introduction: The Role and Reactivity of
Cyclohexanesulfinyl Chloride
Cyclohexanesulfinyl chloride, a reactive organosulfur compound, serves as a valuable

intermediate in synthetic organic chemistry. Its utility lies in the electrophilic nature of the sulfur

atom, making it a key reagent for the introduction of the cyclohexanesulfinyl moiety into a

variety of molecular scaffolds. This functional group is particularly relevant in the synthesis of

chiral auxiliaries and complex molecules where the stereochemistry at the sulfur atom can

influence reaction outcomes. Understanding the spectroscopic signature of

cyclohexanesulfinyl chloride is paramount for researchers in process development and

quality control to ensure reaction integrity, monitor conversions, and verify the purity of this

often-transient intermediate. This guide provides a comprehensive overview of the mass

spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy

characteristics of cyclohexanesulfinyl chloride, grounded in established chemical principles

and supported by relevant literature.

Synthesis of Cyclohexanesulfinyl Chloride: A
Validated Protocol
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The preparation of cyclohexanesulfinyl chloride is typically achieved through the oxidative

chlorination of a suitable sulfur-containing starting material. A common and effective method

involves the reaction of dicyclohexyl disulfide with sulfuryl chloride (SO₂Cl₂). This approach

provides a reliable route to the desired sulfinyl chloride.

Experimental Protocol: Synthesis of Cyclohexanesulfinyl Chloride

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet is charged with dicyclohexyl disulfide (1.0 eq) and a

suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

Cooling: The reaction mixture is cooled to 0 °C using an ice bath to manage the

exothermicity of the reaction.

Addition of Sulfuryl Chloride: Sulfuryl chloride (2.0 eq) is added dropwise to the stirred

solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography

(TLC) or by observing the dissipation of the starting disulfide. The reaction is typically

complete within 1-2 hours at 0 °C.

Workup: Upon completion, the solvent and any excess sulfuryl chloride are removed under

reduced pressure. The resulting crude product is a yellow oil.[1]

Purification: Due to its reactivity, cyclohexanesulfinyl chloride is often used in subsequent

steps without extensive purification. If necessary, purification can be attempted by vacuum

distillation, though care must be taken to avoid decomposition.

Causality in Experimental Design: The choice of a chlorinated solvent is crucial to maintain

anhydrous conditions, as sulfinyl chlorides are sensitive to hydrolysis. The dropwise addition of

sulfuryl chloride at low temperatures is a critical safety and selectivity measure to control the

reaction rate and prevent over-oxidation to the corresponding sulfonyl chloride.
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Spectroscopic Data and Interpretation
Mass Spectrometry (MS)
The mass spectrum of cyclohexanesulfinyl chloride provides key information regarding its

molecular weight and fragmentation pattern.
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Data Summary: Mass Spectrometry

Parameter Value Interpretation

Molecular Formula C₆H₁₁ClOS

Molecular Weight 166.67 g/mol

Expected [M]⁺ m/z 166 (³⁵Cl), 168 (³⁷Cl)

The characteristic 3:1 isotopic

pattern for chlorine will be

observed.

Key Fragments
m/z 83 (C₆H₁₁⁺), m/z 131 (M-

Cl)⁺, m/z 99/101 (SOCl)⁺

Fragmentation pathways

include loss of the chlorine

radical, loss of the sulfinyl

chloride moiety, and cleavage

of the cyclohexyl ring.

Experimental Protocol: Mass Spectrometry Analysis

Sample Preparation: A dilute solution of cyclohexanesulfinyl chloride is prepared in a

volatile organic solvent such as dichloromethane or acetonitrile.

Ionization Method: Electron Impact (EI) ionization is a suitable method for this molecule.

Electrospray ionization (ESI) could also be used, potentially observing protonated or

sodiated adducts.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer will provide adequate

resolution to observe the isotopic pattern of chlorine.

Data Acquisition: The mass spectrum is acquired over a range of m/z 50-300.

Expert Insights on Fragmentation: The primary fragmentation pathway in EI-MS is expected to

be the cleavage of the C-S bond, leading to the stable cyclohexyl cation at m/z 83. Another

significant fragmentation would be the loss of the chlorine atom, resulting in the [M-Cl]⁺ ion at

m/z 131. The observation of ions at m/z 99 and 101 corresponding to [SOCl]⁺ would also be

indicative of the sulfinyl chloride functionality.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. For cyclohexanesulfinyl chloride, the key vibrational modes are the S=O stretch

and the C-S and S-Cl bonds.

Data Summary: Infrared Spectroscopy

Functional Group Expected Absorption (cm⁻¹) Intensity

S=O Stretch 1120 - 1160 Strong

C-H (sp³) Stretch 2850 - 2960 Strong

C-S Stretch 600 - 800 Medium

S-Cl Stretch 400 - 500 Medium

Experimental Protocol: IR Spectroscopy

Sample Preparation: As cyclohexanesulfinyl chloride is an oil, it can be analyzed neat as

a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in an IR-

transparent solvent like carbon tetrachloride (CCl₄) can be used.
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Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the salt plates or solvent should be taken and subtracted from the sample

spectrum.

Field-Proven Insights: The most diagnostic peak in the IR spectrum of a sulfinyl chloride is the

strong S=O stretching vibration.[1] Its position can be influenced by the electronegativity of the

attached groups. For an alkyl sulfinyl chloride, this band is expected in the 1120-1160 cm⁻¹

region. The C-H stretching bands of the cyclohexane ring will be prominent in the 2850-2960

cm⁻¹ range. The C-S and S-Cl stretching vibrations appear in the fingerprint region and can be

harder to assign definitively without computational support.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the

molecule.

Data Summary: Predicted ¹H and ¹³C NMR

Nucleus
Predicted Chemical

Shift (δ, ppm)
Multiplicity Assignment

¹H NMR ~3.5 - 4.0 Multiplet
H-1 (methine proton

attached to S)

~1.2 - 2.5 Multiplets

H-2, H-3, H-4, H-5, H-

6 (cyclohexyl

methylene protons)

¹³C NMR ~60 - 70 CH
C-1 (carbon attached

to S)

~24 - 35 CH₂

C-2, C-3, C-4, C-5, C-

6 (cyclohexyl

methylene carbons)
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Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of cyclohexanesulfinyl chloride (5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00

ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher). Standard pulse programs are used.

Data Processing: The acquired data is Fourier transformed, phased, and baseline corrected.

Expert Analysis of NMR Spectra: The proton attached to the same carbon as the sulfinyl

chloride group (H-1) is expected to be the most downfield signal in the aliphatic region due to

the deshielding effect of the electronegative sulfur and chlorine atoms.[2] Its chemical shift is

predicted to be in the range of 3.5-4.0 ppm. The remaining cyclohexyl protons will appear as a

complex series of multiplets in the upfield region (1.2-2.5 ppm). In the ¹³C NMR spectrum, the

carbon atom directly bonded to the sulfur (C-1) will be the most downfield signal among the sp³

carbons, likely appearing in the 60-70 ppm range. The other cyclohexyl carbons will resonate in

the typical aliphatic region.

Structure [label="Cyclohexanesulfinyl Chloride Structure",

image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=130325&t=l",

imagescale=true, labelloc=b];

Structure -> H1 [label="α-proton"]; Structure -> H_other [label="ring protons"]; Structure -> C1

[label="α-carbon"]; Structure -> C_other [label="ring carbons"]; } dot Caption: Predicted NMR

assignments for cyclohexanesulfinyl chloride.

Conclusion: A Comprehensive Spectroscopic
Profile
This guide provides a detailed technical overview of the expected spectroscopic data for

cyclohexanesulfinyl chloride. While a complete, published dataset for this specific molecule

is not readily available, a robust and scientifically sound characterization can be achieved by
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combining a validated synthetic protocol with the interpretation of mass spectrometry, infrared

spectroscopy, and nuclear magnetic resonance spectroscopy based on established principles

and data from analogous compounds. For researchers and drug development professionals,

this integrated approach ensures the confident identification and quality assessment of this

important synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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